molecular formula C22H20ClFN4O3S B2636770 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1216679-48-9

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Katalognummer: B2636770
CAS-Nummer: 1216679-48-9
Molekulargewicht: 474.94
InChI-Schlüssel: GQEOAKGVSVQMLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H20ClFN4O3S and its molecular weight is 474.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H20ClFN4O3SC_{22}H_{20}ClFN_4O_3S, with a molecular weight of approximately 474.9 g/mol. It features a complex structure that includes an imidazole ring, a fluorobenzo[d]thiazole moiety, and a dioxine component, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈ClFN₄O₃S
Molecular Weight474.9 g/mol
CAS Number1216512-41-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes or proteins associated with cancer proliferation and other diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of target enzymes, preventing substrate access and inhibiting their activity.
  • Receptor Modulation : It could also interact with cell surface receptors, modulating signaling pathways that regulate cell growth and survival.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, research indicated that related imidazole derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines.

Cell LineIC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These values indicate that the compound has a potent inhibitory effect on tumor cell growth, particularly in two-dimensional (2D) assays compared to three-dimensional (3D) formats .

Antimicrobial Activity

In addition to its anticancer potential, the compound's structural components suggest possible antimicrobial properties. The thiazole derivatives have been linked to various biological activities, including antibacterial and antifungal effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the imidazole or thiazole rings can enhance biological activity or reduce toxicity. For example:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at the ortho position on the phenyl ring has been shown to improve antimalarial activity .

Case Studies

  • Anticancer Studies : A series of compounds derived from similar scaffolds were evaluated for their ability to inhibit Pin1, a novel target in cancer therapy. Compounds demonstrated low micromolar IC50 values against this target, indicating strong potential for further development .
  • Leishmanicidal Activity : Research on hybrid thiazole derivatives revealed significant leishmanicidal activity against Leishmania infantum, showcasing the versatility of thiazole-containing compounds in treating parasitic infections .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for this compound?

  • Answer: The synthesis typically involves multi-step coupling reactions. Critical steps include:

  • Coupling agents: Use of potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution, as seen in analogous imidazole-thiazole carboxamide syntheses .
  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity for intermediate formation .
  • Purification: Recrystallization from ethanol or acetonitrile is recommended for isolating the hydrochloride salt, as demonstrated in structurally similar carboxamide derivatives .
  • Intermediate characterization: Validate intermediates via 1H^1H-NMR and 13C^{13}C-NMR to ensure regioselectivity, especially for fluorobenzo[d]thiazole and imidazole-propyl moieties .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • Answer:

  • Spectroscopy: 1H^1H-NMR (for proton environments) and 13C^{13}C-NMR (to confirm carbonyl and aromatic carbons) are critical. For example, the 6-fluorobenzo[d]thiazole group exhibits distinct deshielded signals .
  • Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray crystallography: Resolves ambiguity in stereochemistry, particularly for the dihydrobenzo[b][1,4]dioxine ring system, as applied in related thiadiazole-triazine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Answer:

  • Design of Experiments (DoE): Use statistical models like Bayesian optimization to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratios). For example, Bayesian algorithms outperform trial-and-error approaches in complex heterocyclic syntheses .
  • Case study: A study on imidazole-thiazole derivatives achieved a 25% yield increase by optimizing reaction time (1–3 hours) and K₂CO₃ stoichiometry (1.2 equiv) .
  • Data-driven adjustments: Monitor byproducts via HPLC and adjust purification protocols (e.g., column chromatography vs. recrystallization) .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Answer:

  • Purity validation: Ensure >95% purity via HPLC and elemental analysis. Impurities like unreacted 6-fluorobenzo[d]thiazole precursors can skew bioassay results .
  • Assay standardization: Use consistent cell lines (e.g., COX-1/2 inhibition assays for anti-inflammatory activity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Comparative SAR studies: Test structurally related analogs (e.g., 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide) to isolate the role of the dihydrobenzo[d]dioxine moiety .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

  • Answer:

  • Analog synthesis: Modify the fluorobenzo[d]thiazole or imidazole-propyl groups. For example, replacing fluorine with chlorine alters electron-withdrawing effects and binding affinity .
  • Computational modeling: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like cyclooxygenase (COX). A study on thiazole-triazole acetamides demonstrated improved binding scores with fluorophenyl substituents .
  • Biological testing: Compare IC₅₀ values across analogs in dose-response assays. For instance, a 4-fluorophenyl analog showed 10x higher COX-2 selectivity than its bromo counterpart .

Q. Methodological Considerations Table

Research Aspect Recommended Methods Key References
Synthesis Optimization Bayesian optimization, DoE, HPLC monitoring
Structural Analysis 1H^1H-NMR, 13C^{13}C-NMR, X-ray crystallography
Biological Evaluation COX-1/2 inhibition assays, standardized cell lines (e.g., RAW 264.7 macrophages)
SAR Studies Analog synthesis, molecular docking, comparative IC₅₀ analysis

Eigenschaften

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3S.ClH/c23-15-6-7-16-20(12-15)31-22(25-16)27(10-3-9-26-11-8-24-14-26)21(28)19-13-29-17-4-1-2-5-18(17)30-19;/h1-2,4-8,11-12,14,19H,3,9-10,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEOAKGVSVQMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N(CCCN3C=CN=C3)C4=NC5=C(S4)C=C(C=C5)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.